N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea
Overview
Description
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea typically involves multiple steps. . The next step involves the formation of the pyrazole ring, which can be achieved through a cyclization reaction with appropriate precursors. Finally, the thiourea moiety is introduced through a reaction with an isothiocyanate derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea is unique due to its combination of functional groups, which can impart specific chemical and biological properties.
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4O2S/c17-10-1-2-13(14(7-10)26-16(18,19)20)23-15(27)22-11-8-21-24(9-11)12-3-5-25-6-4-12/h1-2,7-9,12H,3-6H2,(H2,22,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYIBRUFSVVJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=S)NC3=C(C=C(C=C3)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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